4-Isobutoxy-2-(2-methoxyethoxy)aniline
Description
4-Isobutoxy-2-(2-methoxyethoxy)aniline is a substituted aniline derivative featuring two ether-based substituents: an isobutoxy group at the para position and a 2-methoxyethoxy group at the ortho position.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)9-17-11-4-5-12(14)13(8-11)16-7-6-15-3/h4-5,8,10H,6-7,9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHHTPMXOTSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2-(2-methoxyethoxy)aniline typically involves the following steps:
Nitration of Aniline: Aniline undergoes nitration to form nitroaniline.
Reduction of Nitroaniline: The nitro group is reduced to an amine group, resulting in the formation of 4-amino-2-(2-methoxyethoxy)aniline.
Etherification: The final step involves the etherification of the amine with isobutyl bromide in the presence of a base to yield 4-Isobutoxy-2-(2-methoxyethoxy)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-2-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler aniline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Isobutoxy-2-(2-methoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- 5-(2-Methoxyethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (EP 4 374 877 A2): Shares the 2-methoxyethoxy group but incorporates a trifluoromethyl substituent and a boronate ester for Suzuki-Miyaura coupling. This compound demonstrates enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing trifluoromethyl group .
- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride : Features a similar ether substituent but lacks the isobutoxy group. The trifluoromethyl group increases acidity, facilitating salt formation (82% yield in hydrochloride synthesis) .
- 4-Methoxy-2-methylaniline: Lacks the 2-methoxyethoxy and isobutoxy groups but shares the methoxy substituent. This compound is widely used in dye synthesis and pharmaceuticals, with noted safety precautions (e.g., GHS codes P261, P305+351+338) .
Table 1: Substituent Effects on Reactivity and Yield
| Compound Name | Key Substituents | Synthesis Yield | Notable Properties |
|---|---|---|---|
| 4-Isobutoxy-2-(2-methoxyethoxy)aniline | Isobutoxy, 2-methoxyethoxy | Not reported | Potential stabilizer for TiO2 composites |
| 5-(2-Methoxyethoxy)-...-4-(trifluoromethyl)aniline | 2-methoxyethoxy, trifluoromethyl, boronate | 14% | High reactivity in cross-coupling reactions |
| 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl | 2-methoxyethoxy, trifluoromethyl | 82% | Salt formation, acidic character |
| 4-Methoxy-2-methylaniline | Methoxy, methyl | Not reported | Used in dyes, requires stringent safety protocols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
